molecular formula C8H7N3O2 B13459276 Methyl imidazo[1,2-b]pyridazine-8-carboxylate

Methyl imidazo[1,2-b]pyridazine-8-carboxylate

Cat. No.: B13459276
M. Wt: 177.16 g/mol
InChI Key: YNQABTRDJCMNST-UHFFFAOYSA-N
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Description

Methyl imidazo[1,2-b]pyridazine-8-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-b]pyridazine family This compound is characterized by its fused bicyclic structure, which includes an imidazole ring fused to a pyridazine ring The presence of a carboxylate group at the 8th position and a methyl group further defines its chemical structure

Preparation Methods

The synthesis of methyl imidazo[1,2-b]pyridazine-8-carboxylate can be achieved through various synthetic routes. One common method involves the reaction of heterocyclic amines with N,N-dimethylformamide dimethyl acetal and active electrophiles such as bromoacetates. This two-step one-pot reaction is efficient and yields the desired product in moderate to high yields . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high purity and yield.

Chemical Reactions Analysis

Methyl imidazo[1,2-b]pyridazine-8-carboxylate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium or copper, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted imidazo[1,2-b]pyridazine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of methyl imidazo[1,2-b]pyridazine-8-carboxylate involves its interaction with specific molecular targets. For example, it has been identified as an inhibitor of the interleukin-17A (IL-17A) pathway, which is involved in inflammatory responses . The compound binds to the IL-17A receptor, preventing the activation of downstream signaling pathways that lead to inflammation. This mechanism makes it a promising candidate for the treatment of inflammatory diseases.

Comparison with Similar Compounds

Methyl imidazo[1,2-b]pyridazine-8-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and its potential as an IL-17A inhibitor, which distinguishes it from other similar compounds.

Biological Activity

Methyl imidazo[1,2-b]pyridazine-8-carboxylate is a heterocyclic compound recognized for its diverse biological activities, particularly in the fields of medicinal chemistry and drug development. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Structural Characteristics

This compound features a unique structure comprising an imidazo[1,2-b]pyridazine core with a carboxylate functional group. The molecular formula is C₉H₈N₄O₂, which contributes to its solubility in various organic solvents and potential applications in drug design. The compound typically appears as a yellow solid.

Research indicates that this compound and its derivatives exhibit significant antimicrobial , anticancer , and anti-inflammatory properties. Key mechanisms include:

  • Kinase Inhibition : Certain derivatives have been identified as potent inhibitors of kinases such as BCR-ABL and Tyk2, which are crucial in cancer progression and autoimmune diseases. For instance, a derivative showed an IC₅₀ value of 268 nM against Tyk2 JH2, indicating strong inhibitory activity .
  • Antimicrobial Activity : Compounds within this class have demonstrated efficacy against multidrug-resistant strains of bacteria and fungi. This is particularly relevant in the context of rising antibiotic resistance .

Anticancer Activity

A series of studies have evaluated the anticancer potential of this compound derivatives:

  • In vitro Studies : Various derivatives were tested against multiple cancer cell lines. For example, compounds showed IC₅₀ values ranging from 0.03 to 5.0 μM against different tumor types .
  • Mechanistic Insights : Some derivatives were found to induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation .

Antimicrobial Efficacy

The compound has also been assessed for its antimicrobial properties:

  • Minimum Inhibitory Concentration (MIC) : Studies reported MIC values as low as 0.03 μM against Mycobacterium tuberculosis strains . This suggests that this compound could serve as a scaffold for developing new anti-TB agents.

Comparative Analysis with Related Compounds

To highlight the uniqueness of this compound, a comparative analysis with related compounds is provided below:

Compound NameStructural FeaturesUnique Properties
Ethyl 6-chloroimidazo[1,2-b]pyridazine-8-carboxylateChlorine substitution at position 6Enhanced biological activity due to halogen
Methyl 6-bromoimidazo[1,2-a]pyridine-8-carboxylateBromine substitution at position 6Potent kinase inhibition properties
6-Chloroimidazo[1,2-a]pyridine-8-carboxylic acidCarboxylic acid instead of esterDifferent solubility characteristics

Properties

Molecular Formula

C8H7N3O2

Molecular Weight

177.16 g/mol

IUPAC Name

methyl imidazo[1,2-b]pyridazine-8-carboxylate

InChI

InChI=1S/C8H7N3O2/c1-13-8(12)6-2-3-10-11-5-4-9-7(6)11/h2-5H,1H3

InChI Key

YNQABTRDJCMNST-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=NN2C1=NC=C2

Origin of Product

United States

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